4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2S2/c25-16-11-9-15(10-12-16)22(29)26-20-7-3-4-8-21(20)31-13-17-14-32-24-27-19-6-2-1-5-18(19)23(30)28(17)24/h1-12,17H,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVXOOZWTVHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide (CAS No. 477868-79-4) is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.55 g/mol. The structure features a quinazoline core linked to a thiazole moiety through a sulfanyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 477868-79-4 |
| Molecular Formula | C24H18FN3O2S2 |
| Molecular Weight | 463.55 g/mol |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-fluoro-N-(2-{...}) exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation and induce apoptosis in tumor cells by targeting specific kinases involved in cell cycle regulation.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as the EGFR (epidermal growth factor receptor) pathway and the Aurora B kinase pathway. These pathways are crucial for tumor growth and progression.
- Case Studies : In vitro studies have demonstrated that related quinazoline compounds exhibit IC50 values in the low micromolar range against multiple cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .
Anti-inflammatory Effects
Compounds within this chemical class have also shown promise as anti-inflammatory agents. Specifically, the ability to inhibit TNF-alpha production has been noted in several studies.
- Inhibition of Cytokine Production : The compound may reduce the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages, indicating potential use in treating inflammatory diseases.
- Research Findings : Quinazoline derivatives have been shown to significantly lower TNF-alpha levels in vitro, suggesting a mechanism for their anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been explored as well. Some studies suggest that these compounds can exhibit activity against both bacterial and fungal pathogens.
- Broad-Spectrum Activity : Research indicates that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Scientific Research Applications
Medicinal Chemistry Applications
-
Kinase Inhibition :
- The thiazoloquinazoline framework is known for its ability to inhibit various kinases, which are critical in signaling pathways related to cancer and other diseases. Kinase inhibitors are a significant focus in drug development due to their role in regulating cell proliferation and survival.
-
Anticancer Activity :
- Compounds with similar structural features have shown promise in preclinical studies as anticancer agents. The inhibition of specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
-
Neuroprotective Effects :
- There is emerging evidence that thiazoloquinazoline derivatives may exhibit neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where kinase activity plays a role in the disease progression.
Study 1: Kinase Inhibition Profile
A study investigated the kinase inhibition profile of various thiazoloquinazoline derivatives. The results indicated that compounds with similar structures to 4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide exhibited significant inhibition of several key kinases involved in cancer pathways. The study highlighted the potential of these compounds as lead candidates for further development in oncology .
Study 2: Neuroprotective Properties
Another research effort focused on evaluating the neuroprotective effects of thiazoloquinazoline derivatives in animal models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage and promote cell survival through kinase inhibition mechanisms. This study supports the hypothesis that this compound may have therapeutic potential for neurodegenerative conditions .
Potential Future Applications
Given its structural characteristics and preliminary findings from related compounds, this compound may find applications in:
- Targeted Cancer Therapies : Development of specific inhibitors targeting cancer-related kinases.
- Neuroprotective Agents : Formulation of drugs aimed at protecting neuronal health and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The thiazolo[2,3-b]quinazolinone core distinguishes this compound from analogs with simpler bicyclic frameworks. For example:
- Triazole-thiones (e.g., compounds [7–9] in ) lack the fused quinazolinone system, instead featuring a 1,2,4-triazole ring. This reduces π-conjugation and may limit planar stacking interactions compared to the target compound .
- Thiazolo[5,4-b]pyridine derivatives (e.g., 863594-60-9 in ) replace the quinazolinone with a pyridine ring, altering electron distribution and hydrogen-bonding capacity .
Substituent Effects
- Fluorine vs. Halogens: The 4-fluoro group on the benzenecarboxamide moiety enhances electronegativity and metabolic stability compared to chloro or bromo analogs (e.g., compounds [4–6] in ).
- Sulfanyl Linkers : The –SCH2– bridge in the target compound contrasts with S-alkylated triazoles (e.g., compounds [10–15] in ), which feature thioether linkages to aromatic ketones. This difference may influence redox stability and lipophilicity .
Spectroscopic Data
Key IR and NMR features highlight structural differences:
The absence of a C=O stretch in triazole-thiones contrasts with the target compound’s benzenecarboxamide carbonyl, confirmed by IR at ~1680 cm⁻¹. Fluorine-induced deshielding in the target’s aromatic protons is evident in NMR, a feature absent in non-fluorinated analogs like compound [10–15] .
Physicochemical and Functional Properties
Hydrogen Bonding and Solubility
- The benzenecarboxamide group in the target compound enables hydrogen bonding via NH and C=O groups, akin to N-(4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide (1092782-97-2 in ). Both compounds likely exhibit similar solubility profiles in polar solvents .
- The thiazoloquinazolinone core may reduce solubility compared to less rigid systems like N-(3-fluorophenyl)-hexahydroquinolinecarboxamide derivatives (421567-39-7 in ), which feature flexible cyclohexene rings .
Electronic Effects
- The 4-fluoro substituent increases electron-withdrawing effects on the benzene ring, enhancing resonance stabilization of the carboxamide group. This contrasts with 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (923113-15-9 in ), where fluorine’s position on a different aromatic system alters electronic contributions .
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazoloquinazolinone core. Key steps include nucleophilic substitution to introduce the sulfanylphenyl group and subsequent coupling with 4-fluorobenzoic acid derivatives. Critical conditions:
- Solvents : Dimethylformamide (DMF) or ethanol for solubility and reactivity .
- Catalysts : Benzyltributylammonium bromide enhances reaction rates in cyclization steps .
- Temperature : Reflux conditions (~80–100°C) ensure completion of intermediate steps .
- Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in the thiazoloquinazolinone core .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and sulfanyl (C-S) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by separating unreacted intermediates .
Q. What are the common structural analogs of this compound, and how do they differ in bioactivity?
- Methodological Answer : Analogs include chloro-, bromo-, and methyl-substituted derivatives. For example:
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 4-Fluoro | Enhanced kinase inhibition | |
| 4-Chloro | Improved antimicrobial activity | |
| 4-Methyl | Reduced solubility, moderate bioactivity | |
| Comparative studies require standardized assays (e.g., MIC for antimicrobials, IC50 for enzyme inhibition) to quantify differences . |
Advanced Research Questions
Q. How can computational chemistry methods predict the compound's reactivity and interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .
- Molecular Docking : Simulates binding to targets (e.g., kinases) using software like AutoDock Vina. Example: The fluorophenyl group shows strong π-π stacking with kinase active sites .
- Molecular Dynamics (MD) : Assesses stability of ligand-target complexes over time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Establish EC50/IC50 values under standardized conditions to compare potency .
- In Silico Meta-Analysis : Use databases like PubChem to aggregate and normalize bioassay data .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing fluorine vs. chlorine) with activity trends .
Q. How can the compound's bioavailability and metabolic stability be optimized through structural modifications?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility .
- Metabolic Profiling : Use liver microsome assays to identify vulnerable sites (e.g., sulfanyl oxidation). Replace labile groups with trifluoromethyl or cyclopropyl substituents .
- LogP Optimization : Balance hydrophobicity (e.g., via alkyl chain length adjustments) to improve membrane permeability .
Q. What experimental approaches study the compound's mechanism of action in target validation?
- Methodological Answer :
- CRISPR-Cas9 Knockouts : Validate target engagement by assessing activity in gene-edited cell lines .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to purified targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
